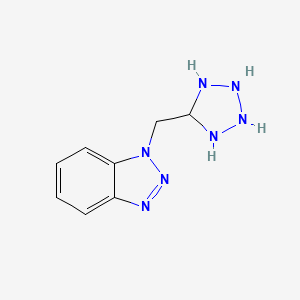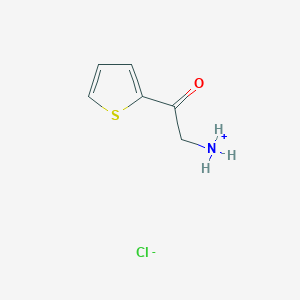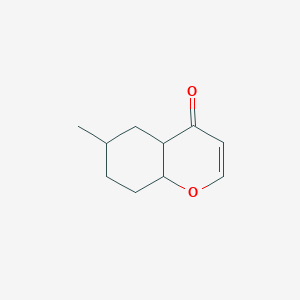
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione, also known as 3,7-Dimethylxanthine-d6, is a deuterated derivative of theobromine. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification can influence the compound’s physical and chemical properties, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione typically involves the deuteration of theobromine. The process begins with theobromine as the starting material, which undergoes a series of reactions to replace hydrogen atoms with deuterium. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated reagents and ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium atoms and prevent contamination with non-deuterated species.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated derivatives.
Reduction: Reduction reactions can convert the compound into different deuterated forms.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum deuteride. Reaction conditions are typically mild to moderate temperatures and pressures to preserve the deuterium atoms.
Major Products Formed
The major products formed from these reactions are various deuterated derivatives of the original compound, which can be used for further research and applications.
Applications De Recherche Scientifique
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new materials and compounds with enhanced properties due to the presence of deuterium.
Mécanisme D'action
The mechanism of action of 3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione involves its interaction with molecular targets and pathways similar to those of theobromine. The presence of deuterium can alter the compound’s binding affinity and metabolic stability, leading to differences in its biological effects. The compound may interact with adenosine receptors, phosphodiesterases, and other enzymes involved in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theobromine: The non-deuterated form of the compound, commonly found in cocoa and chocolate.
Caffeine: A structurally similar compound with additional methyl groups, known for its stimulant effects.
Theophylline: Another methylxanthine derivative with bronchodilator properties.
Uniqueness
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in research applications where isotopic labeling is required.
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
3,7-bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3-5H,1-2H3,(H,9,12,13)/i1D3,2D3 |
Clé InChI |
QLGDDVAGJMVLJM-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=NC2C1C(=O)NC(=O)N2C([2H])([2H])[2H] |
SMILES canonique |
CN1C=NC2C1C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B12352238.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium](/img/structure/B12352254.png)
![2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione](/img/structure/B12352259.png)


![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/structure/B12352289.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12352299.png)
![1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)

![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)


![3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352343.png)
